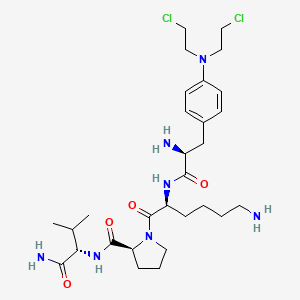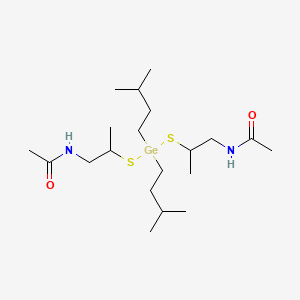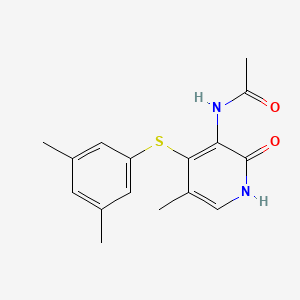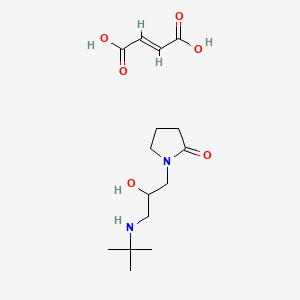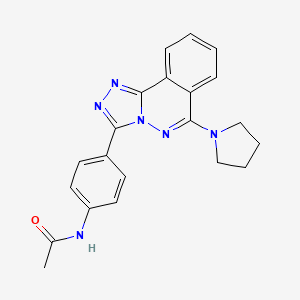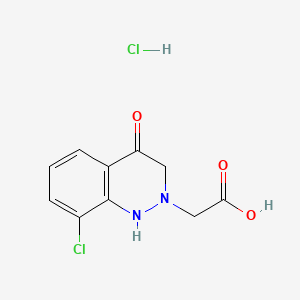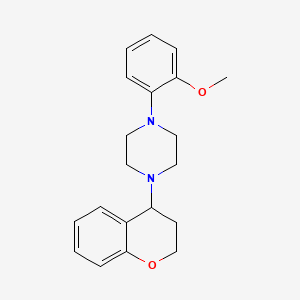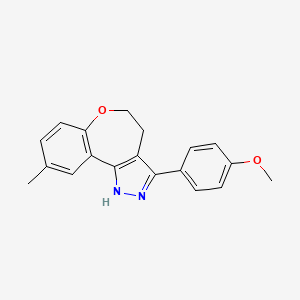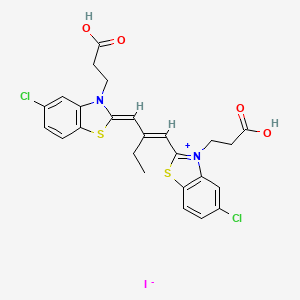
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of carboxyethyl and chlorobenzothiazolium groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazolium salts and derivatives, such as:
- 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium chloride
- 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium bromide
Uniqueness
The uniqueness of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, stability, and reactivity, making it suitable for particular applications that other similar compounds may not fulfill.
Properties
CAS No. |
94158-25-5 |
|---|---|
Molecular Formula |
C25H23Cl2IN2O4S2 |
Molecular Weight |
677.4 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-chloro-1,3-benzothiazol-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C25H22Cl2N2O4S2.HI/c1-2-15(11-22-28(9-7-24(30)31)18-13-16(26)3-5-20(18)34-22)12-23-29(10-8-25(32)33)19-14-17(27)4-6-21(19)35-23;/h3-6,11-14H,2,7-10H2,1H3,(H-,30,31,32,33);1H |
InChI Key |
XYDDQSVVNIJPCO-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


